molecular formula C15H8O3 B1194414 Coumestan CAS No. 479-12-9

Coumestan

Cat. No. B1194414
CAS RN: 479-12-9
M. Wt: 236.22 g/mol
InChI Key: JBIZUYWOIKFETJ-UHFFFAOYSA-N
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Description

Coumestan is a member of the class of coumestans that is 6H-[1]benzofuro[3,2-c]chromene substituted by an oxo group at position 6. It has a role as a phytoestrogen and a plant metabolite. It is a member of coumestans and a delta-lactone.

Scientific Research Applications

Antioxidant Properties

Coumestan, a natural tetracycle, has demonstrated significant antioxidant properties. Research indicates that coumestans can effectively quench various radicals and inhibit oxidation processes in DNA. This is attributed to the lactone in the coumarin moiety of coumestan, suggesting that a hydroxyl group may not be necessary for its antioxidant function (Xi & Liu, 2014).

Biological and Pharmacological Activities

Coumestans, specifically those naturally occurring in plants, have been found to possess a wide range of pharmacological activities. These include estrogenic, anti-cancer, anti-inflammatory, anti-osteoporotic, organ protective, neuroprotective, anti-diabetic, anti-obesity, antimicrobial, immunosuppressive, antioxidant, and skin-protective activities. This broad spectrum of biological activities underscores the potential of coumestans in therapeutic applications across various human diseases (Tu et al., 2021).

Anti-Arthritic Potential

Research on Glycine tabacina, an edible medicinal herb, has identified several new coumestans that show potential as antiarthritic agents. These compounds demonstrated the ability to inhibit arthritic inflammation and block osteoclastogenesis, indicating their utility in rheumatoid arthritis treatment (Tu et al., 2020).

Anticancer Effects

The anticancer properties of coumestans, particularly their ability to exhibit toxicity to cancer cells, have been a subject of interest. While in vitro studies have shown promising results, further research into their in vivo bioavailability, stability, metabolism, toxicity, and cellular targets is necessary for clinical applications (Nehybová et al., 2014).

Synthesis Techniques

Advancements in the synthesis of coumestan derivatives have been made, enabling the production of a variety of coumestan analogues. Techniques involving FeCl3-mediated oxidative ring closure and palladium-catalyzed cascade reactions have been developed, facilitating the creation of these compounds for further study and potential pharmaceutical use (Tang et al., 2011; Neog et al., 2016).

Antimicrobial Activity

Coumestans have been identified with antimicrobial activities against various pathogens. This includes the discovery of new coumestan glycosides with the ability to inhibit microbial growth, indicating potential use in combating infections (Nchancho et al., 2009).

Veterinary Applications

The application of coumestans in veterinary medicine, particularly in poultry production, has been explored. Studies indicate that coumestans from Eclipta alba can be used as a therapeutic or prophylactic agent against avian coccidiosis, showcasing their potential in sustainable poultry farming (Michels et al., 2011).

Potential in Treating Tuberculosis

Novel coumestan derivatives have been identified as inhibitors of Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment. These compounds showed excellent anti-tuberculosis activity against both susceptible and resistant strains, highlighting their significance in addressing drug-resistant tuberculosis (Zhang et al., 2019).

Electromechanical Properties

Research on the electrode potential of coumestan derivatives has been conducted, providing insights into their electromechanical properties. This has applications in understanding their biological functions and potential use in biosensors or bioelectronics (Namazian & Zare, 2005).

properties

CAS RN

479-12-9

Product Name

Coumestan

Molecular Formula

C15H8O3

Molecular Weight

236.22 g/mol

IUPAC Name

[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C15H8O3/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8H

InChI Key

JBIZUYWOIKFETJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O

Other CAS RN

479-12-9

synonyms

(1)benzoxolo(3,2-c)chromen-6-one
coumestan

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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